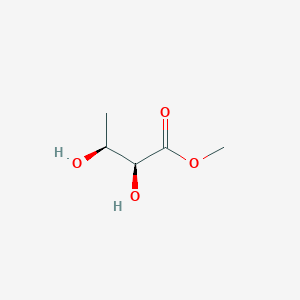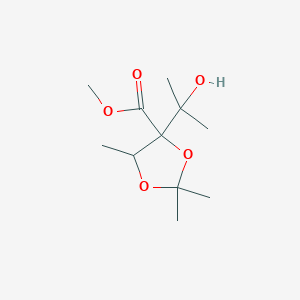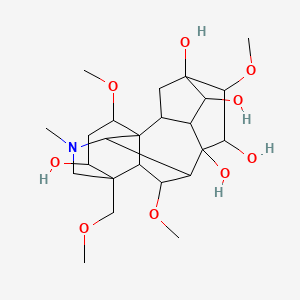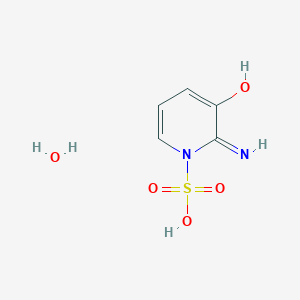
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester” is a specific type of ester. Esters are a class of organic compounds that are derived from carboxylic acids . They are often used in a wide range of applications, including the production of polymers, resins, and other materials .
Synthesis Analysis
The synthesis of esters like “2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester” can be achieved through several methods. One common method is the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .Chemical Reactions Analysis
Esters, including “2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester”, undergo several types of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters are polar compounds but do not engage in hydrogen bonding with one another, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Wirkmechanismus
Zukünftige Richtungen
Organic azides, which include “2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester”, are a highly versatile family of compounds in chemistry and material sciences . They are being explored for use in various fields, including the production of highly energetic materials and polymer crosslinking . This suggests a promising future for the development and application of these compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester involves the reaction of 2-bromo-3-pyridinecarboxylic acid methyl ester with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "2-bromo-3-pyridinecarboxylic acid methyl ester", "sodium azide", "copper catalyst" ], "Reaction": [ "To a solution of 2-bromo-3-pyridinecarboxylic acid methyl ester in DMF, add sodium azide and copper catalyst.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester." ] } | |
CAS-Nummer |
1700604-17-6 |
Molekularformel |
C₈H₈N₄O₂ |
Molekulargewicht |
192.17 |
Synonyme |
Methyl 2-(Azidomethyl)nicotinate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







